molecular formula C17H19N5O3S B14945061 N-(2-phenoxyethyl)-4-[2-(1H-tetrazol-1-yl)ethyl]benzenesulfonamide

N-(2-phenoxyethyl)-4-[2-(1H-tetrazol-1-yl)ethyl]benzenesulfonamide

Cat. No.: B14945061
M. Wt: 373.4 g/mol
InChI Key: ADNJUDRXRLCCEM-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)-4-[2-(1H-tetrazol-1-yl)ethyl]benzenesulfonamide is a complex organic compound that features a phenoxyethyl group, a tetrazole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)-4-[2-(1H-tetrazol-1-yl)ethyl]benzenesulfonamide typically involves multiple steps. One common approach is the reaction of 2-phenoxyethanol with 4-chlorobenzenesulfonyl chloride to form the intermediate 2-phenoxyethyl 4-chlorobenzenesulfonate. This intermediate is then reacted with sodium azide to introduce the tetrazole ring, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)-4-[2-(1H-tetrazol-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.

    Reduction: The nitro group in the benzenesulfonamide moiety can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) and various alkyl halides.

Major Products

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Amino derivatives of the benzenesulfonamide moiety.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

N-(2-phenoxyethyl)-4-[2-(1H-tetrazol-1-yl)ethyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-4-[2-(1H-tetrazol-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to inhibit enzymes that recognize carboxylate substrates. Additionally, the phenoxyethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenoxyethyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
  • N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}benzenesulfonamide

Uniqueness

N-(2-phenoxyethyl)-4-[2-(1H-tetrazol-1-yl)ethyl]benzenesulfonamide is unique due to its combination of a phenoxyethyl group, a tetrazole ring, and a benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H19N5O3S

Molecular Weight

373.4 g/mol

IUPAC Name

N-(2-phenoxyethyl)-4-[2-(tetrazol-1-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C17H19N5O3S/c23-26(24,19-11-13-25-16-4-2-1-3-5-16)17-8-6-15(7-9-17)10-12-22-14-18-20-21-22/h1-9,14,19H,10-13H2

InChI Key

ADNJUDRXRLCCEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)CCN3C=NN=N3

Origin of Product

United States

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